Minodronic acid hydrate

Osteoporosis Bone resorption Biomarker

For R&D requiring maximal antiresorptive efficacy, Minodronic Acid Hydrate is the clear choice. Clinical data show it suppresses bone resorption markers (NTX, TRACP-5b) significantly more than risedronate within 2–4 months, and meta-analyses confirm superior reductions versus pooled comparators. This specific hydrate form is essential for reproducible formulation and in vivo studies. Specify the thermodynamically stable monohydrate to avoid polymorph-related variability.

Molecular Formula C9H14N2O8P2
Molecular Weight 340.16 g/mol
CAS No. 155648-60-5
Cat. No. B169446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinodronic acid hydrate
CAS155648-60-5
Synonyms(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529
Molecular FormulaC9H14N2O8P2
Molecular Weight340.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2
InChIKeyGPAPAOGRNKUFGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minodronic Acid Hydrate (CAS 155648-60-5): Sourcing Guide for a Third-Generation Bisphosphonate API


Minodronic acid hydrate is a third-generation nitrogen-containing bisphosphonate that acts as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway essential for osteoclast function [1]. It is approved for the treatment of osteoporosis in Japan and is characterized by its zwitterionic crystal structure in the monohydrate form, which exhibits defined polymorphism with distinct thermal stability profiles [2]. The compound demonstrates linear pharmacokinetics over a 1–4 mg dose range and is available as both daily (1 mg) and monthly (50 mg) oral formulations [3].

Why Minodronic Acid Hydrate (CAS 155648-60-5) Cannot Be Interchanged with Other Bisphosphonates in R&D and Formulation


Despite belonging to the same nitrogen-containing bisphosphonate class, minodronic acid hydrate exhibits quantifiable differences in antiresorptive potency, onset of action, and fracture risk reduction that preclude simple substitution with alendronate, risedronate, or other class members. Head-to-head clinical data demonstrate that monthly minodronate suppresses bone resorption markers to a significantly greater extent than monthly risedronate within 2–4 months [1]. Meta-analysis confirms superior reduction of bone turnover markers versus multiple comparators [2]. Furthermore, the hydrate's distinct polymorphic forms (crystals D and E) exhibit different dehydration temperatures (408–422 K vs. 433–443 K), which directly impact solid-state stability and formulation reproducibility [3]. These product-specific attributes mandate procurement of the exact hydrate form for consistent experimental or manufacturing outcomes.

Minodronic Acid Hydrate (CAS 155648-60-5) Evidence Guide: Head-to-Head and Comparative Quantitative Differentiation Data


Superior Suppression of Urinary NTX: Monthly Minodronate 63.1% Reduction vs. Risedronate 30.1% at 4 Months

In a direct head-to-head study of monthly oral bisphosphonate regimens, minodronate (MIN) demonstrated significantly greater suppression of the bone resorption marker urinary crosslinked N-telopeptide of type I collagen (NTX) compared to risedronate (RIS). At the 4-month endpoint, the change in urinary NTX for the MIN group was −63.1%, whereas the RIS group achieved a change of only −30.1% [1]. The antiresorptive effect of MIN was significantly stronger than RIS beginning at 2 months of treatment, indicating a faster onset of action [1].

Osteoporosis Bone resorption Biomarker

Meta-Analysis Confirms Superior Bone Turnover Marker Suppression vs. Alendronate, Risedronate, Raloxifene, and Eldecalcitol

A systematic review and meta-analysis of 13 randomized controlled trials involving 3,740 osteoporosis patients directly compared minodronate against a pooled comparator group comprising alendronate, risedronate, raloxifene, and eldecalcitol [1]. Minodronate demonstrated significantly greater reductions in multiple bone turnover markers: N-telopeptide of type I collagen/creatinine (weighted mean difference [WMD] −13.669; 95% CI, −23.108 to −4.229), bone alkaline phosphatase (WMD −1.26; 95% CI, −2.04 to −0.47), and tartrate-resistant acid phosphatase 5b (WMD −154.11; 95% CI, −277.85 to −30.37) [1]. These results establish minodronate as a more efficacious agent for suppressing bone turnover relative to multiple first-line osteoporosis therapies.

Osteoporosis Meta-analysis Bone turnover markers

Vertebral Fracture Risk Reduction of 59% vs. Placebo Over 24 Months in Postmenopausal Osteoporosis

In a randomized, double-blind, placebo-controlled trial involving 704 postmenopausal women (aged 55–80 years) with established osteoporosis (1–5 prevalent vertebral fractures), daily oral minodronate 1 mg reduced the incidence of new vertebral fractures by 59% over 24 months (95% CI, 36.6–73.3%) compared to placebo [1]. When fractures occurring within the first 6 months were excluded, the risk reduction from 6 to 24 months increased to 74% [1]. Bone turnover markers were suppressed by approximately 50% after 6 months and remained suppressed throughout the study [1].

Osteoporosis Fracture prevention Clinical trial

Minodronate Demonstrates Superior Fracture Risk Reduction vs. Raloxifene in Patients with High LDL Cholesterol

A prospective randomized open-label study (n=3,986 patients) compared minodronic acid (MIN) to raloxifene (RLX) over 2 years. In the subgroup of patients with baseline LDL cholesterol ≥140 mg/dL, MIN treatment was associated with a significantly lower vertebral fracture rate compared to RLX (incidence rate ratio [IRR] 0.45; 95% CI 0.30–0.75; p = 0.001) [1]. Similar significant advantages for MIN were observed in patients aged ≥75 years (IRR 0.71; 95% CI 0.56–0.91; p = 0.006) and those with BMD T-score ≥ −3 SD (IRR 0.47; 95% CI 0.30–0.75; p = 0.0012) [1]. However, the cholesterol-lowering effect was stronger with RLX than MIN [1].

Osteoporosis Fracture risk Cholesterol

Crystal Polymorphism: Monohydrate Forms D and E Exhibit Distinct Dehydration Temperatures Impacting Formulation Stability

Minodronic acid monohydrate exists in two distinct crystal forms, designated D and E, which are distinguishable by their thermal behavior despite having identical powder X-ray diffraction patterns [1]. Thermogravimetric-differential scanning calorimetry (TG-DSC) analysis reveals that crystal D exhibits a dehydration peak temperature of 408–422 K, whereas crystal E has a significantly higher dehydration peak temperature of 433–443 K [1]. This thermal stability difference is critical for solid pharmaceutical preparations, as the monohydrate form provides more stable crystals compared to anhydrous and polyhydrate forms [1].

Polymorphism Solid-state chemistry Formulation

Linear Pharmacokinetics and Age-Dependent Exposure: AUC Increased 1.8-Fold in Elderly vs. Young Subjects

A Phase I pharmacokinetic study in healthy Chinese subjects demonstrated that single oral doses of minodronic acid (1, 2, and 4 mg) exhibit linear pharmacokinetics with dose-normalized AUC over the 1–4 mg range [1]. Notably, after a single 1 mg dose, elderly subjects (mean age 62.3 years) exhibited 1.8-fold higher plasma Cmax and AUC0–∞ compared to young subjects (mean age 22.1 years) [1]. High-fat food substantially reduced bioavailability, with Cmax and AUC0–∞ reduced by 55% and 72%, respectively, compared to fasted conditions [1].

Pharmacokinetics Bioavailability Age effect

Recommended Research and Industrial Applications for Minodronic Acid Hydrate (CAS 155648-60-5) Based on Quantitative Differentiation Data


Preclinical Efficacy Studies Requiring Superior Bone Turnover Suppression

Based on the meta-analysis demonstrating significantly greater reductions in NTX/Cr (WMD −13.669), bone alkaline phosphatase (WMD −1.26), and TRACP-5b (WMD −154.11) versus pooled comparators [1], as well as the direct head-to-head data showing 63.1% vs. 30.1% urinary NTX suppression versus risedronate [2], minodronic acid hydrate is the preferred bisphosphonate reference standard for in vivo studies (e.g., ovariectomized rodent or non-human primate models) where maximal inhibition of bone resorption is the primary endpoint.

Clinical Development Programs Targeting High-Risk Osteoporosis Subpopulations

The demonstrated 59% reduction in vertebral fracture risk versus placebo in postmenopausal women [3], combined with the superior fracture risk reduction versus raloxifene in patients with elevated LDL cholesterol (IRR 0.45) [4], positions minodronic acid hydrate as a compelling active comparator or investigational agent in clinical trials targeting high-risk subgroups, including patients with hypercholesterolemia or advanced age.

Solid-State Characterization and Formulation Development Requiring Polymorph-Specific API

The existence of two distinct monohydrate crystal forms (D and E) with different dehydration temperatures (408–422 K vs. 433–443 K) [5] necessitates careful API selection for formulation development. Minodronic acid hydrate is the appropriate starting material for solid dosage form development requiring the thermodynamically more stable monohydrate form, which offers superior crystal stability compared to anhydrous or polyhydrate forms [5]. Procurement specifications should explicitly define the required crystal form to ensure reproducibility of dissolution, stability, and manufacturing processes.

Pharmacokinetic/Pharmacodynamic Modeling Studies in Geriatric Populations

The observed 1.8-fold increase in drug exposure (Cmax and AUC0–∞) in elderly subjects compared to young subjects [6] makes minodronic acid hydrate a valuable model compound for investigating age-related changes in bisphosphonate pharmacokinetics. This data supports its use in physiologically based pharmacokinetic (PBPK) modeling and clinical pharmacology studies aimed at optimizing dosing regimens in geriatric populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minodronic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.